N-(((Z)-4-benzyl-5-(((E)-phenyl(phenylimino)methyl)imino)-4,5-dihydro-1,2,4-thiadiazol-3-yl)methyl)-4-methylbenzamide
Description
N-(((Z)-4-Benzyl-5-(((E)-phenyl(phenylimino)methyl)imino)-4,5-dihydro-1,2,4-thiadiazol-3-yl)methyl)-4-methylbenzamide is a structurally complex thiadiazole derivative characterized by a 1,2,4-thiadiazole core substituted with benzyl, phenylimino, and 4-methylbenzamide groups. The (Z) and (E) stereodescriptors indicate specific configurations at the imino and benzylidene moieties, respectively, which influence its molecular geometry and reactivity.
Properties
IUPAC Name |
N-[[4-benzyl-5-(C,N-diphenylcarbonimidoyl)imino-1,2,4-thiadiazol-3-yl]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N5OS/c1-23-17-19-26(20-18-23)30(37)32-21-28-35-38-31(36(28)22-24-11-5-2-6-12-24)34-29(25-13-7-3-8-14-25)33-27-15-9-4-10-16-27/h2-20H,21-22H2,1H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNQYVILPFPSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NSC(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(((Z)-4-benzyl-5-(((E)-phenyl(phenylimino)methyl)imino)-4,5-dihydro-1,2,4-thiadiazol-3-yl)methyl)-4-methylbenzamide is a complex compound that incorporates the 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound by examining its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
1. Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring system has been extensively studied due to its significant biological activities. Compounds containing this moiety exhibit a range of pharmacological effects including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inhibition of tumor growth in different cancer cell lines.
- Anti-inflammatory : Reduction of inflammation markers in various models.
Recent studies have highlighted the potential of thiadiazole derivatives in drug development, particularly for their ability to act as scaffolds for creating new therapeutic agents .
2. Antimicrobial Activity
Research indicates that compounds with the 1,3,4-thiadiazole structure demonstrate potent antimicrobial properties. For instance:
- Gram-positive bacteria : Compounds have shown significant activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported .
A study found that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
3. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung carcinoma), and HePG-2 (hepatocellular carcinoma).
- IC50 Values : Some derivatives showed IC50 values as low as against MCF-7 cells .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 22 | MCF-7 | 0.28 | Induction of apoptosis |
| 22 | A549 | 0.52 | Tubulin interaction |
| Various | HePG-2 | Varies | DNA fragmentation and apoptosis induction |
4. Anti-inflammatory Properties
Thiadiazole derivatives have also been recognized for their anti-inflammatory effects. Studies show that these compounds can significantly reduce levels of pro-inflammatory cytokines in vitro and in vivo models .
5. Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity.
- Linkage Variations : Modifications in the linkage between the thiadiazole ring and other functional groups can lead to improved antimicrobial potency.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Thiadiazole derivatives have demonstrated notable antimicrobial activity against a variety of pathogens. Research indicates that compounds containing the thiadiazole moiety can inhibit the growth of bacteria and fungi effectively. For instance, derivatives have been shown to exhibit comparable antimicrobial efficacy to standard antibiotics like ciprofloxacin and griseofulvin . This suggests that N-(((Z)-4-benzyl-5-(((E)-phenyl(phenylimino)methyl)imino)-4,5-dihydro-1,2,4-thiadiazol-3-yl)methyl)-4-methylbenzamide may also possess similar properties.
Anti-Diabetic Effects
Some thiadiazole derivatives have been identified as potential anti-diabetic agents through their ability to inhibit the α-glucosidase enzyme. This inhibition can lead to reduced glucose absorption in the intestines, thereby managing blood sugar levels effectively . The compound may exhibit similar anti-diabetic properties based on its structural analogies.
Anti-Cancer Activity
Thiadiazole-based compounds have been extensively studied for their anticancer properties. They have shown potent antitumor activity against various human cancer cell lines by inhibiting key molecular targets involved in cancer progression . The specific structure of this compound may enhance its efficacy against certain types of cancer cells.
Agricultural Applications
Pesticidal Properties
Compounds derived from thiadiazoles have been explored as potential pesticides due to their ability to control various agricultural pests. The structural characteristics of thiadiazoles allow them to interact effectively with biological systems of pests, leading to their potential use in plant protection agents . this compound could be investigated for its effectiveness in this domain.
Material Science Applications
Polymeric Materials
Thiadiazole derivatives are being researched for their incorporation into polymeric materials due to their unique electronic properties. These materials can be utilized in electronic devices and sensors. The compound under discussion might contribute to the development of advanced materials with enhanced electrical conductivity or photonic properties.
Table 1: Summary of Biological Activities of Thiadiazole Derivatives
Case Study: Anticancer Activity
In a study evaluating a series of 1,3,4-thiadiazoles on A549 human lung adenocarcinoma cells, it was found that certain derivatives exhibited significant antiproliferative effects. The mechanism was linked to the inhibition of multiple signaling pathways critical for tumor growth . This highlights the potential for this compound as a lead compound in cancer therapy.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on their heterocyclic cores and substituents:
Key Observations :
- The target compound’s 1,2,4-thiadiazole core distinguishes it from 1,3,4-thiadiazoles () or thiazolidinones ().
- Substituents like the 4-methylbenzamide group may enhance lipophilicity compared to simpler benzamides (e.g., , Compound 6).
Key Observations :
- High yields (70–82%) are achieved in thiadiazole/thiazole syntheses using reflux conditions ().
- The target compound’s synthesis likely requires multi-step reactions due to its intricate substitution pattern, similar to Compound 8a ().
Physical and Spectral Properties
Key Observations :
Q & A
Q. What are the optimal synthetic routes for preparing N-(((Z)-4-benzyl-5-(((E)-phenyl(phenylimino)methyl)imino)-4,5-dihydro-1,2,4-thiadiazol-3-yl)methyl)-4-methylbenzamide, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer: The compound’s synthesis involves multi-step condensation and cyclization reactions. For example, a thiadiazole core can be formed via thiourea and α-haloketones under acidic/basic conditions (similar to methods in ). Key steps include:
- Imine formation: Use equimolar ratios of benzylamine derivatives and carbonyl precursors under reflux (e.g., acetic acid at 100°C for 7 hours) to achieve (Z)- and (E)-isomer specificity .
- Thiadiazole ring closure: Employ catalysts like triethylamine or anhydrous sodium acetate to stabilize intermediates and improve cyclization efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>90%), while TLC monitors reaction progress .
- Yield Optimization: Microwave-assisted synthesis (e.g., 30–50 minutes at 80°C) reduces side reactions compared to traditional reflux .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer:
- NMR Analysis: ¹H/¹³C NMR resolves stereochemistry by identifying coupling constants (e.g., vinyl protons in (Z)-configuration show distinct splitting patterns) .
- IR Spectroscopy: Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹ for imino groups) .
- X-ray Crystallography: Essential for absolute stereochemical assignment. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC-1441403 in ) validate bond angles and torsion angles in thiadiazole derivatives.
- Elemental Analysis: Validates molecular formula (e.g., deviations <0.4% indicate purity) .
Q. How does the compound’s isomerism ((Z)- and (E)-configurations) impact its reactivity and biological interactions?
- Methodological Answer:
- Steric Effects: (Z)-isomers often exhibit restricted rotation, favoring planar conformations that enhance π-π stacking with biological targets (e.g., enzyme active sites) .
- Reactivity Differences: (E)-isomers may undergo faster hydrolysis due to exposed imino groups, requiring inert atmospheres (N₂/Ar) during synthesis .
- Biological Screening: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of isomers to targets like kinase domains or DNA helicases .
Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer:
- Cancer Cell Lines: Test against NCI-60 panels (e.g., melanoma, breast cancer) using MTT assays (IC₅₀ values <10 µM indicate potency) .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) via fluorescence polarization assays to identify inhibitory mechanisms .
- Antimicrobial Activity: Use broth microdilution (CLSI guidelines) for bacterial/fungal strains, noting MIC values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD simulations) resolve contradictions in experimental data regarding this compound’s stability or reactivity?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate energy barriers for isomer interconversion or degradation pathways (e.g., solvolysis) to explain discrepancies in shelf-life studies .
- Molecular Dynamics (MD): Simulate interactions in biological membranes (e.g., POPC bilayers) to rationalize conflicting permeability data from Caco-2 assays .
- Docking vs. Experimental IC₅₀: If docking predicts strong binding but assays show low activity, re-evaluate protonation states (e.g., at physiological pH) using tools like MarvinSketch .
Q. What strategies can mitigate synthetic challenges, such as low yields in imino-thiadiazole coupling steps?
- Methodological Answer:
- Catalyst Screening: Test Pd/Cu catalysts (e.g., Pd(OAc)₂ with Xantphos) to enhance C–N coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like molecular sieves absorb water and shift equilibrium .
- Microwave Irradiation: Reduces reaction times (e.g., from 12 hours to 30 minutes) and minimizes byproducts in cyclization steps .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer:
- Substituent Variation: Replace 4-methylbenzamide with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate target affinity. Compare logP values (e.g., using ACD/Labs) to assess hydrophobicity .
- Bioisosteric Replacement: Substitute the thiadiazole ring with triazoles or oxadiazoles and evaluate potency against resistant cell lines .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical H-bond donors/acceptors for target engagement .
Q. What analytical techniques are required to validate the compound’s stability under physiological conditions?
- Methodological Answer:
- HPLC-MS/MS: Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours .
- DSC/TGA: Differential scanning calorimetry and thermogravimetric analysis determine melting points and thermal decomposition profiles .
- Light Sensitivity: Expose to UV-Vis (300–800 nm) and quantify photodegradation via absorbance shifts .
Contradiction Analysis & Best Practices
Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?
- Methodological Answer:
- Reassess Protonation States: Use pKa prediction tools (e.g., Epik) to model ionization at assay pH and re-dock .
- Solvent Effects: Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to account for solvation forces .
- Experimental Validation: Synthesize and test computationally prioritized derivatives to confirm/refute predictions .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Methodological Answer:
- Detailed Reaction Logs: Document exact equivalents, solvent batches, and stirring speeds (e.g., 500 rpm vs. 1200 rpm alters mixing efficiency) .
- Cross-Lab NMR Calibration: Use internal standards (e.g., TMS) and identical deuterated solvents (e.g., CDCl₃ from the same supplier) .
- Open Data Sharing: Deposit crystallographic data in CCDC and spectral libraries in PubChem to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
